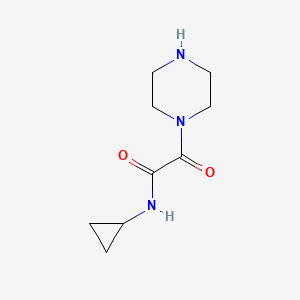
1-(3-aminophenyl)-3-(propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminophenyl)-3-(propan-2-yl)urea (APPU) is a small molecule that has been studied for its potential in a variety of applications. In particular, APPU has been studied for its use in synthesis, scientific research, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
1-(3-aminophenyl)-3-(propan-2-yl)urea has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of urea-based compounds on the structure and function of proteins. It has also been studied for its potential application in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-(3-aminophenyl)-3-(propan-2-yl)urea is not well understood. However, it is thought to interact with proteins in the cell, causing them to become more rigid and less flexible. This can have an effect on the structure and function of the proteins, which can then affect the overall biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an effect on the structure and function of proteins, which can then affect the overall biochemical and physiological processes of the cell. It has also been shown to have an effect on the activity of enzymes and other molecules involved in metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-aminophenyl)-3-(propan-2-yl)urea has several advantages for lab experiments. It is a small molecule, so it is easy to synthesize and handle. It is also relatively stable and can be stored for long periods of time without degradation. However, it is also limited in that it is not very soluble in water, so it can be difficult to use in solutions.
Direcciones Futuras
There are several potential future directions for 1-(3-aminophenyl)-3-(propan-2-yl)urea. It could be used in drug delivery systems to target specific proteins or molecules in the cell. It could also be used to study the effects of urea-based compounds on the structure and function of proteins. Additionally, it could be used to study the effects of urea-based compounds on enzyme activity and metabolism. Finally, it could be used to study the effects of urea-based compounds on cell signaling pathways.
Métodos De Síntesis
1-(3-aminophenyl)-3-(propan-2-yl)urea can be synthesized in a number of ways. One method involves the reaction of 3-aminophenol and propan-2-yl chloride in the presence of a base, such as sodium hydroxide. This reaction produces a white solid that is soluble in water. Another method involves the reaction of 3-aminophenol and propan-2-yl bromide in the presence of a base, such as sodium hydroxide. This reaction also produces a white solid that is soluble in water.
Propiedades
IUPAC Name |
1-(3-aminophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMGFOXSMRDWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)


![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)
![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B6142928.png)


![N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide](/img/structure/B6142949.png)

